molecular formula C11H15N3O4S B2979268 N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448034-38-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2979268
CAS No.: 1448034-38-5
M. Wt: 285.32
InChI Key: BGGADDCSWNHTAL-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, furfural, an important starting material for a large number of reactions, can be obtained from renewable resources and has attracted reasonable interest in terms of green chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 2H-NMR, 13C-NMR, as well as IR and Raman spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry for determining the molecular weight, and various forms of spectroscopy for analyzing the electronic and vibrational energy levels .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound can be synthesized through methods like copper/silver-mediated cascade reactions, which facilitate the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates under mild conditions (Li & Liu, 2014).
  • Chemical Reactions : Studies on 2,5-bis(furan-2-yl)-1H-imidazole show that it can undergo electrophilic substitution reactions like nitration, bromination, sulfonation, and acylation (El’chaninov et al., 2017).

Applications in Materials Science

  • Corrosion Inhibition : Amino acid compounds related to this chemical have been studied as inhibitors for steel corrosion in acidic solutions. These inhibitors show mixed-type inhibition and adhere to surfaces following the Langmuir adsorption isotherm (Yadav et al., 2015).

Biological and Environmental Impacts

  • Antimicrobial Activity : Sulfonamides, a class to which this compound is related, are important synthetic bacteriostatic antimicrobials. Hybridization with heterocyclic moieties can lead to a wide variety of biological activities (Ghomashi et al., 2022).
  • Environmental Degradation : Studies on the degradation of sulfonamides in the environment indicate pathways initiated by hydroxylation followed by fragmentation, highlighting a possible environmental impact of such compounds (Ricken et al., 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis and characterization, investigation of its reactivity and mechanism of action, and exploration of its potential applications in various fields such as pharmaceuticals, dyes, or polymeric materials .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGADDCSWNHTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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